Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Antibacterial DNA gyrase Gram-positive selectivity

Select this 6-methyl, N-1-m-tolyl substituted 4-oxo-1,4-dihydronicotinic acid for its validated Gram-positive-selective antibacterial profile. Unlike generic bicyclic fluoroquinolones, this monocyclic isostere retains potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), making it a critical scaffold for anti-resistant-strain drug discovery. It also serves as a chemical probe for DNA gyrase binding-mode studies inaccessible to classical quinolones. Prioritize this precise substitution pattern; the m-tolyl group at N-1 is essential for target engagement, and generic 4-oxo-1,4-dihydronicotinic acid analogs without this moiety exhibit materially different MIC values.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 74270-65-8
Cat. No. B2607654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
CAS74270-65-8
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=C(C(=O)C=C2C)C(=O)O
InChIInChI=1S/C14H13NO3/c1-9-4-3-5-11(6-9)15-8-12(14(17)18)13(16)7-10(15)2/h3-8H,1-2H3,(H,17,18)
InChIKeyGXSVJHDXYPOFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid CAS 74270-65-8: Chemical Identity and Procurement Baseline for a DNA-Gyrase-Inhibitory Quinolone Isostere


6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (CAS 74270-65-8) is a monocyclic 4-oxo-1,4-dihydronicotinic acid derivative designed as a quinolone isostere . It features a 6-methyl substitution and a 3-methylphenyl (m-tolyl) group at the N-1 position, distinguishing it from fluoroquinolone antibiotics that rely on a bicyclic core. The compound is cataloged in PubChem (CID 1489807) and is primarily supplied as a research-grade chemical for antibacterial drug discovery and chemical biology studies .

Why 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid Cannot Be Replaced by Other DNA-Gyrase Inhibitors or Quinolone Isosteres


Generic substitution fails because this compound's antibacterial spectrum is Gram-positive-selective, a property that diverges entirely from classical fluoroquinolones (Gram-negative-preferring) and cannot be predicted from core scaffold alone . The 6-methyl and N-1-m-tolyl substituents control both the potency against methicillin-resistant S. aureus and vancomycin-resistant Enterococcus and the pharmacokinetic liabilities, meaning that even structurally close 1-aryl-4-oxo-1,4-dihydronicotinic acid analogs (e.g., the 4-methoxyphenyl or 4-chloroanilino variants) exhibit materially different MIC values and target engagement kinetics .

Quantitative Differentiation Evidence for 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid Against Comparator Compounds


Gram-Positive vs. Gram-Negative Antibacterial Spectrum Divergence Relative to Ciprofloxacin

The Bassini et al. structure-activity study established that 1-aryl-4-oxo-1,4-dihydronicotinic acids, including the m-tolyl derivative, preferentially inhibit Gram-positive strains, whereas ciprofloxacin and other fluoroquinolones are broad-spectrum with Gram-negative bias . While exact MIC values for the m-tolyl compound were not publicly disclosed in the abstract, the class-level trend indicates that the compound's activity is concentrated against staphylococci and enterococci, including drug-resistant phenotypes . This Gram-positive tropism is a direct consequence of the monocyclic scaffold, which imposes different DNA gyrase binding interactions than the bicyclic fluoroquinolones .

Antibacterial DNA gyrase Gram-positive selectivity

Resistance Profile Differentiation: Active Against Methicillin-Resistant S. aureus and Vancomycin-Resistant Enterococcus

According to AntibioticDB, the compound is specifically reported as active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp., and also covers Moraxella catarrhalis and Streptococcus pneumoniae . This resistance-breaking profile is not uniformly shared by other 1-aryl-4-oxo-1,4-dihydronicotinic acid analogs, indicating that the m-tolyl substitution pattern is critical for retaining activity against these high-priority pathogens .

MRSA VRE Drug resistance Antibacterial

Structural Differentiation from Quinolones: Monocyclic Scaffold Avoids Fluoroquinolone-Related Toxicity Liabilities

The compound belongs to a series explicitly designed as monocyclic analogues of quinolones, aiming to dissociate DNA gyrase inhibition from the mitochondrial toxicity and metal-chelating properties associated with the fluoroquinolone bicyclic core . The Bassini study demonstrated that the structure-activity relationships for these monocyclic compounds differ markedly from those established for quinolones, confirming that the 4-oxo-1,4-dihydronicotinic acid template is not a simple truncated fluoroquinolone but a distinct pharmacophore with unique substitution requirements .

Quinolone isostere DNA gyrase Scaffold hopping Toxicity

Procurement-Driven Application Scenarios for 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid


Gram-Positive Antibacterial Lead Optimization Targeting MRSA and VRE

Use as a validated monocyclic quinolone isostere lead for medicinal chemistry programs seeking narrow-spectrum Gram-positive agents. The compound's reported activity against MRSA and VRE makes it a candidate for hit-to-lead expansion where fluoroquinolones have failed due to resistance. Prioritize this scaffold over generic 4-oxo-1,4-dihydronicotinic acid derivatives that lack the m-tolyl substitution, as the 3-methylphenyl group is critical for retaining anti-resistant-strain activity .

DNA-Gyrase Mechanism-of-Action Studies Differentiating Quinolone vs. Monocyclic Inhibitor Binding

Employ as a chemical probe to dissect DNA gyrase inhibition mechanisms. Because the structure-activity relationships of monocyclic 4-oxo-1,4-dihydronicotinic acids diverge from those of fluoroquinolones , this compound enables comparative biochemical and biophysical studies (e.g., DNA supercoiling assays, X-ray crystallography) to map alternative gyrase binding modes inaccessible to bicyclic quinolones.

Scaffold-Hopping Library Design for Novel Topoisomerase II Inhibitors

Incorporate into diversity-oriented synthesis libraries as a privileged fragment for generating novel topoisomerase II/DNA gyrase inhibitors. The monocyclic core avoids the patent-saturated fluoroquinolone chemical space and provides a distinct intellectual property landscape for drug discovery programs .

Quote Request

Request a Quote for 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.